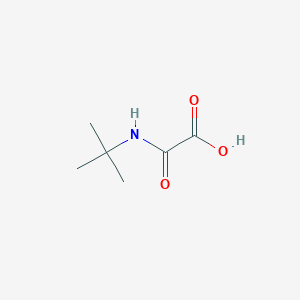
(Tert-butylamino)(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “(Tert-butylamino)(oxo)acetic acid” often involves methods that ensure the introduction of the tert-butylamino and oxo functionalities in the acetic acid framework. For example, a practical synthesis method for a dipeptidomimetic closely related to “(Tert-butylamino)(oxo)acetic acid” demonstrates the versatility of synthesis approaches in this chemical class (Lauffer & Mullican, 2002).
Molecular Structure Analysis
The molecular structure of compounds akin to “(Tert-butylamino)(oxo)acetic acid” is pivotal in determining their chemical behavior. These structures are often characterized using techniques such as high-performance liquid chromatography and EPR spectroscopy, which help elucidate the electron-withdrawing character of the aminoxyl group, influencing the compound's acid-dissociation equilibria (Moriya, Tanimoto, & Makino, 1993).
Chemical Reactions and Properties
“(Tert-butylamino)(oxo)acetic acid” and similar compounds undergo various chemical reactions, highlighting their reactivity and potential for synthesis and modification. For instance, reactions involving tert-butyl diazoacetate with arylamines and imines show high diastereoselectivities and enantioselectivities, leading to the efficient synthesis of α,β-bis(arylamino) acid derivatives (Jiang, Zhang, Wang, & Hu, 2013).
Physical Properties Analysis
The physical properties of “(Tert-butylamino)(oxo)acetic acid” are crucial for understanding its behavior in different environments. These properties are influenced by the compound’s molecular structure and determine its solubility, boiling point, and melting point, among other characteristics.
Chemical Properties Analysis
The chemical properties of “(Tert-butylamino)(oxo)acetic acid” include its reactivity with various chemical reagents, stability under different conditions, and its acid-base behavior. The electron-withdrawing character of the tert-butylaminoxyl group, for example, significantly influences its acid-dissociation constants, offering insights into its chemical behavior (Moriya, Tanimoto, & Makino, 1993).
Applications De Recherche Scientifique
Photocatalytic Degradation in Environmental Applications
The compound has been studied for its role in the photocatalytic degradation of pharmaceutical agents like salbutamol, using titanium dioxide as a photocatalyst under simulated solar irradiation. It's involved in the transformation process, forming intermediates that are crucial for understanding the photocatalytic degradation pathways of certain micro-pollutants. This study contributes significantly to environmental chemistry, particularly in understanding the degradation pathways and kinetics of pharmaceutical contaminants in water bodies (Sakkas et al., 2007).
Synthesis and Medicinal Chemistry
A study on the synthesis, antimicrobial, and analgesic activity of derivatives of (Tert-butylamino)(oxo)acetic acid, specifically 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, has been reported. These compounds exhibit promising biological activities and have potential applications in medicinal chemistry and drug development (Koz’minykh et al., 2004).
Advanced Materials and Catalysis
A study focused on the preparation of a Cd-doped titanium-oxo cluster stabilized by (Tert-butylamino)(oxo)acetic acid ligands. This compound has shown good hydrogen evolution ability and high catalytic stability, indicating potential applications in catalysis and material science (Liu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(tert-butylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)7-4(8)5(9)10/h1-3H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCATNGVUSFCNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409287 |
Source


|
| Record name | (tert-butylamino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tert-butylamino)(oxo)acetic acid | |
CAS RN |
169772-25-2 |
Source


|
| Record name | (tert-butylamino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

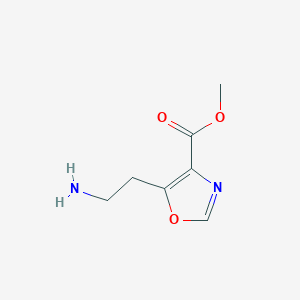
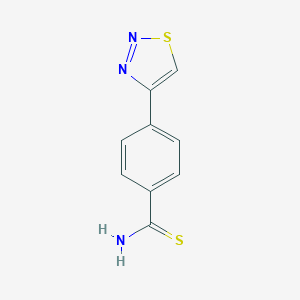

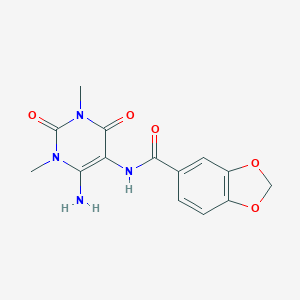
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

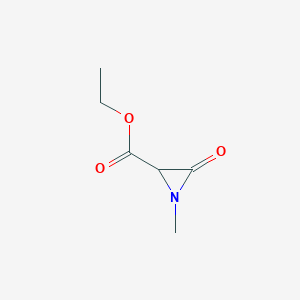


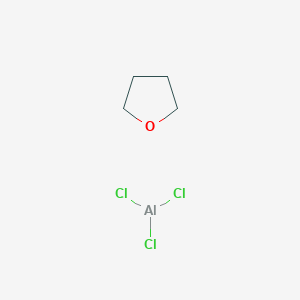

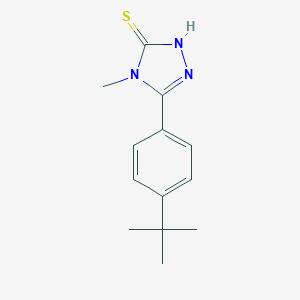
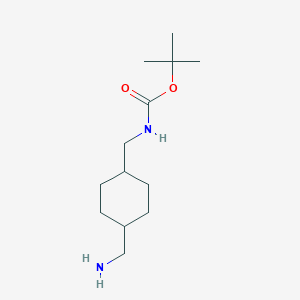
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)